7-Aminoheptanamide
Description
Historical Perspectives on Aliphatic Amino Amides in Biosynthesis and Chemical Synthesis
Aliphatic amino amides, as a class, are intrinsically linked to the fundamental building blocks of life. Amino acids, which are α-amino carboxylic acids, are characterized by the presence of both an amine and a carboxylic acid group. The linkage between amino acids to form peptides and proteins occurs via the formation of a peptide bond, which is a specific type of amide bond. This amide linkage is crucial for maintaining the structural integrity and function of proteins, making amino amides central to biological processes solubilityofthings.comuworld.comsavemyexams.com.
Historically, the chemical synthesis of amides has been a cornerstone of organic chemistry. The general method involves the reaction between a carboxylic acid (or its activated derivative, such as an acyl chloride) and an amine or ammonia (B1221849) solubilityofthings.comsavemyexams.comnih.gov. Over time, synthetic methodologies have evolved to achieve greater specificity and efficiency. For aliphatic amino amides, research has explored various synthetic routes, including enantioselective methods that aim to produce specific stereoisomers, often starting from simple aliphatic aldehydes rsc.org. These advancements underscore the continuous effort to develop precise and efficient ways to construct molecules with biological relevance.
Foundational Concepts of Amino Amide Chemistry in Academic Inquiry
The chemistry of amides is a fundamental area of study in organic chemistry, with significant implications for academic research and practical applications. Amides are characterized by a carbonyl group (C=O) directly attached to a nitrogen atom, forming the R-CO-NR'R'' functional group solubilityofthings.comsavemyexams.com. This structure arises from the formal condensation of a carboxylic acid and an amine solubilityofthings.comsavemyexams.comnih.gov.
Key chemical properties of amides include their relative stability and their ability to participate in hydrogen bonding, owing to the carbonyl oxygen acting as a hydrogen bond acceptor and the amide N-H group (if present) acting as a hydrogen bond donor solubilityofthings.comnih.govnih.gov. The resonance interaction between the nitrogen lone pair and the carbonyl π* orbital leads to a degree of planarity around the amide bond, influencing molecular conformation and reactivity nih.govnih.gov. Amides are susceptible to hydrolysis, a reaction that cleaves the amide bond to regenerate the parent carboxylic acid and amine, and this process can be catalyzed by acids or bases solubilityofthings.comnih.gov. Academic inquiry often delves into the nuances of amide bond rotation, the effects of structural distortions on reactivity, and the development of novel synthetic transformations involving the amide functional group nih.gov.
Scope and Significance of 7-Aminoheptanamide Research in Specialized Fields
This compound is an aliphatic amino amide that has garnered attention primarily for its role as a synthetic intermediate in the development of more complex molecules, particularly within the pharmaceutical sector. Its significance lies in its structure, which provides reactive amine and amide functionalities that can be further elaborated.
Research has identified this compound as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the preparation of mu-opioid receptor agonists, a class of compounds with potential therapeutic applications in pain management and other neurological conditions google.comgoogle.com. The synthetic pathway often involves the reduction of a precursor, such as 7-azidoheptanamide, to yield this compound.
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent(s) | Conditions | Product |
| 7-Azidoheptanamide | PhaP | THF and Water | 60 °C, 18 h, under Argon | This compound |
Note: PhaP is presented as the reducing agent in the described synthesis google.com.
Beyond its direct use as an intermediate, the heptanamide (B1606996) scaffold itself, often functionalized with an amino or hydroxylamine (B1172632) group, has been explored for its pharmacological potential. A notable example is N-hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (also known as M344), which acts as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds investigated for their anti-cancer properties, as they can modulate gene expression by altering histone acetylation mcmaster.caportlandpress.comnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net. While M344 is a derivative and not this compound itself, its research highlights the biological relevance and therapeutic potential associated with functionalized heptanamide structures. Furthermore, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to profile derivatives of this compound, indicating its presence in analytical studies of chemical mixtures horizonepublishing.com.
Compound List:
this compound
7-Azidoheptanamide
N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (M344)
Amino acids
Proteins
Amides
Carboxylic acids
Amines
Structure
3D Structure
Properties
IUPAC Name |
7-aminoheptanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHIGTCHLZOFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7 Aminoheptanamide
Established Synthetic Pathways for 7-Aminoheptanamide
The synthesis of this compound can be approached through various chemical strategies, primarily involving multi-step organic synthesis. While specific chemoenzymatic and biocatalytic routes for this exact molecule are not extensively documented in publicly available literature, general principles of these methodologies can be applied.
Multi-Step Organic Synthesis Approaches
The primary route to this compound involves the amidation of its precursor, 7-aminoheptanoic acid. This multi-step process typically begins with the synthesis of 7-aminoheptanoic acid itself, which can be achieved through several pathways. One documented method involves the use of 6-bromocaproic acid ethyl ester and nitromethane (B149229) as starting materials. This approach, while effective, requires several reaction steps and purification processes to yield the desired amino acid precursor.
Once 7-aminoheptanoic acid is obtained, the crucial amidation step to form this compound can be carried out. This transformation is a standard organic reaction, often involving the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
The general reaction scheme for the amidation of 7-aminoheptanoic acid is presented below:
| Reactant | Reagents | Product |
| 7-Aminoheptanoic Acid | 1. Activating Agent (e.g., EDC, HOBt)2. Ammonia Source (e.g., NH4Cl, NH3) | This compound |
This interactive table outlines the basic transformation from the carboxylic acid to the amide.
Chemoenzymatic and Biocatalytic Synthesis Routes
While specific enzymatic routes to this compound are not prominently described in the literature, the principles of biocatalysis offer potential avenues for its synthesis. Enzymes such as lipases and proteases, which are known to catalyze amide bond formation under mild conditions, could theoretically be employed. researchgate.netmanchester.ac.uk These enzymes often operate in non-aqueous media to shift the equilibrium towards synthesis rather than hydrolysis.
Furthermore, amide bond synthetases (ABS) and other ligases are powerful biocatalysts for amide formation. researchgate.netmanchester.ac.ukgoogle.com These enzymes utilize ATP to activate the carboxylic acid, enabling a highly specific reaction with an amine. researchgate.netmanchester.ac.ukgoogle.com The application of such enzymes to 7-aminoheptanoic acid could provide a green and efficient route to this compound. Nitrile hydratase enzymes, which convert nitriles to amides, could also be considered if a suitable 7-aminonitrile precursor were available. nih.gov
Derivatization Strategies and Analogue Synthesis
The presence of both a primary amino group and a carboxamide moiety makes this compound a versatile scaffold for the synthesis of a wide range of derivatives and analogues.
Amidation and Acylation Reactions
The primary amino group of this compound is a key site for derivatization through amidation and acylation reactions. These reactions allow for the introduction of various functional groups, leading to the creation of a library of related compounds.
Amidation: The amino group can react with activated carboxylic acids to form a new amide bond, resulting in N-acylated derivatives of this compound. A variety of coupling reagents can be used to facilitate this reaction, similar to those used in peptide synthesis. researchgate.net
Acylation: Acyl chlorides and acid anhydrides are common reagents for the acylation of the amino group. savemyexams.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. savemyexams.com
The following table summarizes common reagents for these transformations:
| Reaction Type | Reagents | Functional Group Introduced |
| Amidation | Carboxylic Acid, Coupling Agent (e.g., HATU, HBTU) | Acyl Group |
| Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Acyl Group |
| Acylation | Acid Anhydride, Base (e.g., Pyridine) | Acyl Group |
This interactive table details reagents for modifying the amino group of this compound.
Functionalization of the Amino and Carboxamide Moieties
Beyond simple amidation and acylation, both the amino and carboxamide groups of this compound can be subjected to a range of functionalization reactions.
The amino group can undergo reactions such as alkylation, arylation, and sulfonylation to introduce a wide variety of substituents. Reductive amination with aldehydes or ketones is another powerful method for introducing alkyl groups.
The carboxamide moiety , while generally less reactive than the primary amine, can still participate in certain chemical transformations. For instance, it can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Dehydration of the primary amide can yield the corresponding nitrile.
Structural Elucidation of Synthetic Intermediates and Products
The characterization of synthetic intermediates and final products in the synthesis and derivatization of this compound relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for determining the molecular structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
Mass spectrometry (MS) is used to determine the molecular weight of the compounds and can provide information about their fragmentation patterns, which aids in structural confirmation.
Infrared (IR) spectroscopy is useful for identifying the presence of key functional groups, such as the N-H and C=O stretches of the amide and the N-H bonds of the amine.
Role of this compound as a Synthetic Building Block
Despite the scarcity of dedicated research, the bifunctional nature of this compound, possessing both a primary amine and an amide group, theoretically positions it as a versatile building block in organic synthesis. Its potential applications can be extrapolated from the known reactivity of similar ω-amino amides.
Precursor in Complex Molecule Construction
While direct examples of this compound as a precursor in the construction of complex molecules are not prominently reported, its structure suggests potential utility in the synthesis of various heterocyclic systems. The terminal amino group can participate in reactions to form larger ring systems or be incorporated into polymeric chains. For instance, intramolecular cyclization under appropriate conditions could theoretically yield a seven-membered lactam, although specific methodologies for this transformation starting from this compound are not detailed in the available literature.
The general class of ω-amino acids and their derivatives are fundamental in the synthesis of polyamides. It is plausible that this compound could serve as a monomer or a chain-terminating agent in specific polymerization reactions, thereby influencing the properties of the resulting polymer. However, specific research detailing such applications for this particular compound is lacking.
Scaffold for Novel Chemical Entity Generation
The concept of using this compound as a scaffold for the generation of novel chemical entities remains largely theoretical due to the absence of specific studies. A chemical scaffold serves as the core structure upon which various functional groups can be appended to create a library of new compounds. The linear seven-carbon chain of this compound provides a flexible backbone that could be functionalized at multiple positions.
The primary amine offers a reactive handle for a wide array of chemical modifications, including acylation, alkylation, and arylation, to introduce diverse substituents. The amide group, while generally less reactive, can also undergo chemical transformations or influence the conformational properties of the resulting molecules. The potential for derivatization is significant, yet unexplored in the context of creating novel chemical entities for applications in medicinal chemistry or materials science.
Below is a table of compounds that could theoretically be synthesized from this compound, illustrating its potential as a scaffold.
| Derivative Name | Potential Modification |
| N-Acetyl-7-aminoheptanamide | Acetylation of the primary amine |
| N-Benzyl-7-aminoheptanamide | Benzylation of the primary amine |
| 7-(Phenylsulfonamido)heptanamide | Sulfonylation of the primary amine |
| Poly(this compound) | Polymerization via the amino and amide groups |
Biochemical Interactions and Metabolic Trajectories of 7 Aminoheptanamide
Enzymatic Biotransformation of 7-Aminoheptanamide
The enzymatic breakdown of this compound is primarily facilitated by amidase and hydrolase enzyme systems. These enzymes catalyze the hydrolysis of the amide bond, a fundamental reaction in the metabolism of a wide range of biological and synthetic compounds.
Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a diverse family of enzymes that catalyze the hydrolysis of amide bonds to form a carboxylic acid and ammonia (B1221849) or an amine. wikipedia.org The substrate specificity of these enzymes can be quite broad, with some amidases exhibiting activity towards a wide range of aliphatic and aromatic amides. nih.gov For instance, certain amidases have been shown to act on α-amino acid amides, α-hydroxy acid amides, and simple aliphatic amides. nih.gov
While direct studies on the interaction of this compound with specific amidases are not extensively documented, the structural characteristics of the molecule—a seven-carbon chain with a terminal amino group and an amide group—suggest that it could be a substrate for amidases with a preference for linear, aliphatic amides. The specificity of an amidase is determined by the three-dimensional structure of its active site, which accommodates the substrate. Enzymes that hydrolyze nylon oligomers, which are structurally similar to this compound, provide a strong indication that hydrolases capable of acting on this compound exist in nature. wikipedia.orgisnature.org These enzymes, such as 6-aminohexanoate-dimer hydrolase, act on amide bonds within linear aliphatic chains, suggesting a potential for interaction with this compound. isnature.org
Table 1: General Substrate Classes of Microbial Amidases
| Amidase Family | General Substrate Classes | Potential for this compound Hydrolysis |
|---|---|---|
| Aliphatic Amidases | Short to medium-chain linear amides | High |
| Aryl Acylamidases | Aromatic and heterocyclic amides | Low |
| α-Amino Acid Amidases | Amides of α-amino acids | Moderate to Low |
| Nylon Oligomer Hydrolases | Linear and cyclic oligomers of aminoalkanoic acids | High |
The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration through the parameters Vmax (maximum reaction rate) and Km (Michaelis constant, representing the substrate concentration at half Vmax). For the enzymatic hydrolysis of amides, these parameters are influenced by factors such as pH, temperature, and the specific structure of the substrate. nih.gov
While specific kinetic data for the enzymatic conversion of this compound is not available, studies on the hydrolysis of other aliphatic amides can provide insights. For example, the aliphatic amidase from Pseudomonas aeruginosa has been shown to follow a ping-pong mechanism, indicating the formation of an acyl-enzyme intermediate. nih.gov The rate of hydrolysis would be dependent on both the acylation and deacylation steps.
Table 2: General Thermodynamic Parameters for Amide Hydrolysis
| Thermodynamic Parameter | Description | Expected Value for this compound Hydrolysis |
|---|---|---|
| Gibbs Free Energy (ΔG) | Overall energy change and spontaneity | Negative (Favorable) |
| Enthalpy (ΔH) | Heat change of the reaction | Typically negative (Exothermic) |
| Entropy (ΔS) | Change in disorder | Generally positive |
Microbial Metabolism and Biosynthetic Pathways
Microorganisms play a crucial role in the cycling of organic compounds in the environment. The metabolism of amides, including those structurally similar to this compound, has been observed in various bacterial species.
The direct identification of this compound in microbial metabolomes has not been widely reported in the scientific literature. Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, have yet to specifically report the presence of this compound in microbial cultures under normal physiological conditions. Its absence in common metabolomic databases suggests that it is either not a common microbial metabolite or exists at concentrations below the detection limits of standard analytical techniques.
While the specific role of this compound in bacterial amino acid and amide cycling is not well-defined, insights can be gained from the study of analogous pathways, particularly the microbial degradation of nylon oligomers. Bacteria capable of degrading by-products of nylon-6 manufacture, such as Flavobacterium and Pseudomonas species, possess enzymes that hydrolyze the amide bonds of 6-aminohexanoate (B3152083) oligomers. wikipedia.orgisnature.orgnih.gov This process releases the monomer 6-aminohexanoate, which can then be utilized by the bacterium as a source of carbon and nitrogen. isnature.org
Given the structural similarity between this compound and the repeating units of nylon-6, it is plausible that this compound could serve as a substrate in similar metabolic pathways. In such a scenario, this compound would be hydrolyzed to 7-aminoheptanoic acid and ammonia. The resulting amino acid could then be further metabolized through pathways of ω-amino acid degradation, potentially entering central metabolic routes such as the citric acid cycle. The ammonia released would be assimilated into the cell's nitrogen pool. This metabolic capability would be particularly advantageous for microorganisms in environments contaminated with synthetic polyamides or related compounds.
Metabolic engineering offers the potential to create microbial strains capable of producing or transforming specific chemical compounds. While there are no specific reports on the engineering of microbial systems for the production or transformation of this compound, the general principles of metabolic engineering for amino acid and amino acid-derivative production are well-established. nih.govresearchgate.netnih.gov
The biosynthesis of this compound could theoretically be achieved by introducing a pathway that first synthesizes 7-aminoheptanoic acid, followed by an amidation step. The synthesis of ω-amino fatty acids has been explored in engineered microorganisms. google.com The subsequent amidation could be catalyzed by an amide synthetase or through a reversal of the hydrolase activity under specific reaction conditions.
Conversely, engineered microbial systems could be developed for the transformation of this compound. This could involve the overexpression of specific amidases or hydrolases to efficiently break down the compound into valuable precursors. For example, the enzymes involved in nylon oligomer degradation could be cloned and expressed in a robust industrial host strain to create a biocatalyst for the bioremediation of waste streams containing this compound or related compounds. asm.org
Involvement in Endogenous Biochemical Networks
The involvement of a synthetic compound like this compound in endogenous biochemical networks is typically investigated to understand its mechanism of action and potential off-target effects. Such studies would trace the compound's interactions with various cellular components, including enzymes, receptors, and signaling pathways. However, specific studies mapping the metabolic fate or the broader biochemical network interactions of this compound are not prominently documented.
Exploration in Model Biological Systems
The exploration of a novel chemical entity in model biological systems, such as cell cultures (in vitro) or animal models (in vivo), is a critical step in characterizing its biological activity. These studies are designed to elucidate the compound's effects on cellular processes like proliferation, differentiation, and apoptosis. For a compound identified as a potential HDAC inhibitor, investigations would typically focus on its impact on cancer cell lines or in models of diseases where HDACs are known to play a role. At present, detailed published studies focusing specifically on the effects of this compound in various model systems are not available.
Interactions with Protein Modification Enzymes (e.g., Histone Deacetylases)
The primary context in which compounds structurally related to this compound are discussed is their potential to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene expression and other cellular processes. nih.gov Inhibition of these enzymes can lead to the hyperacetylation of histones, which in turn can result in the reactivation of tumor suppressor genes, making HDAC inhibitors a target for cancer therapy.
The interaction of an inhibitor with an HDAC enzyme is typically characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a key indicator of the inhibitor's potency. Different classes of HDAC inhibitors exhibit varying degrees of selectivity for the different HDAC isoforms.
While the chemical structure of this compound suggests it may function as an HDAC inhibitor, specific and detailed research findings, including IC50 values against various HDAC isoforms, are not available in the reviewed scientific literature. The table below illustrates the type of data that would be generated from such studies, but it is important to emphasize that the values for this compound are not currently published.
Table 1: Illustrative Data Table for HDAC Inhibition Profile of this compound
Note: The data in this table is for illustrative purposes only and is not based on published experimental results for this compound.
Mechanistic Investigations and Enzymology of 7 Aminoheptanamide Analogues
Structure-Activity Relationship Studies in Enzyme Inhibition/Activation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and enzymology for optimizing the interaction of a molecule with its target enzyme. This involves synthesizing analogues of a lead compound and evaluating how structural modifications affect its biological activity, such as enzyme inhibition or activation.
The interaction between an enzyme and an inhibitor is defined by the inhibitor's binding mechanism, which can be reversible or irreversible. libretexts.orgwikipedia.org Reversible inhibitors bind non-covalently and can be classified based on how they interact with the enzyme and its substrate. libretexts.org
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. Increasing substrate concentration can overcome this type of inhibition. bioninja.com.au An example is the drug Relenza, which competitively inhibits the neuraminidase enzyme of the influenza virus. bioninja.com.au
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. bioninja.com.au This type of inhibition is not affected by substrate concentration. bioninja.com.au Cyanide, for instance, acts as a non-competitive inhibitor of cytochrome oxidase. bioninja.com.au
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. youtube.com
Ping-Pong Mechanism: In reactions with multiple substrates, the enzyme binds one substrate and releases a product before binding the second substrate, existing in a temporarily modified intermediate state. jackwestin.comlibretexts.orglibretexts.org
There are no publicly available studies identifying specific target enzymes for 7-aminoheptanamide or characterizing its binding mechanism as an inhibitor or activator.
Enzymes are not static structures; they are dynamic entities whose functions are intrinsically linked to their conformational fluctuations. nih.gov The binding of a substrate or inhibitor can induce significant conformational changes in an enzyme, a concept known as "induced fit." bioninja.com.au These dynamics are crucial for catalysis, allosteric regulation, and the release of products. nih.govresearchgate.net Techniques like X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations are used to study these changes, revealing how an enzyme's structure shifts to accommodate a ligand and stabilize the reaction's transition state. researchgate.netnih.govresearchgate.net Such studies can elucidate why certain analogues of a compound have higher affinity or inhibitory potential than others.
Currently, there is no published research detailing the conformational dynamics of any enzyme in a complex with this compound.
To illustrate the principle of SAR, the following interactive table presents hypothetical data for analogues of this compound against a theoretical target enzyme, "Enzyme X."
| Compound ID | R-Group Modification | IC₅₀ (µM) | Inhibition Type |
| 7-AHA (Parent) | -H | 150 | Competitive |
| Analogue 4A | -CH₃ at C4 | 95 | Competitive |
| Analogue 4B | -OH at C4 | 210 | Competitive |
| Analogue 7A | N-phenyl substitution | 25 | Mixed |
| Analogue 7B | N-benzyl substitution | 18 | Mixed |
Note: The data in this table is purely illustrative of the SAR concept and is not based on experimental results for this compound.
In Vitro Enzymatic Assay Development and Optimization
To study enzyme modulators, robust and reliable in vitro assays are essential. These assays are designed to measure enzyme activity under controlled conditions, allowing for the quantitative assessment of inhibition or activation.
The core of an enzymatic assay is the accurate measurement of the rate at which a substrate is converted into a product. This can be achieved through various detection methods:
Spectrophotometry: Measures the change in absorbance of light at a specific wavelength as a product is formed or a substrate is consumed. This is often used when a product is colored or can be coupled to a color-producing reaction.
Fluorometry: Detects changes in fluorescence, offering higher sensitivity than spectrophotometry. Assays can be designed where a product is fluorescent or quenches fluorescence.
Chromatography (HPLC, GC-MS): Physically separates the product from the substrate and other reaction components, allowing for direct quantification. This method is highly accurate but generally has lower throughput.
Luminescence: Measures light produced from a chemical reaction, such as the ATP-dependent reaction catalyzed by luciferase, which can be coupled to the enzyme of interest.
No specific enzymatic assays have been published for the express purpose of screening or characterizing this compound as an enzyme modulator.
High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify potential enzyme inhibitors or activators. nih.gov HTS requires miniaturizing enzymatic assays into a microplate format (e.g., 384- or 1536-well plates) and using automated liquid handling and detection systems. nih.gov A successful HTS campaign relies on an assay that is robust, sensitive, and cost-effective. Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and suitability for automation. nih.gov
There is no evidence in the scientific literature to suggest that this compound has been identified as an enzyme modulator through an HTS campaign.
The following table demonstrates a hypothetical HTS data summary, illustrating how primary hits would be identified.
| Compound Library Plate | Total Compounds Screened | Primary Hit Count (>50% Inhibition) | Confirmed Hit Count (IC₅₀ < 10 µM) |
| Library A | 10,000 | 85 | 5 |
| Library B | 25,000 | 210 | 12 |
| Library C | 5,000 | 32 | 2 |
Note: This table represents a typical HTS workflow and is not based on actual screening data involving this compound.
Biocatalytic Applications and Engineering
Biocatalysis utilizes enzymes to perform chemical transformations, offering advantages like high specificity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. nih.govmdpi.com Enzyme engineering, through techniques like directed evolution and machine learning-guided design, aims to improve the properties of natural enzymes or create novel biocatalysts for specific industrial applications. nih.govresearchgate.net
The formation of amide bonds is a key application of biocatalysis. Enzymes such as lipases and engineered amide synthetases can catalyze amidation reactions. For example, a truncated construct of Carboxylic Acid Reductase (CAR) has been shown to effectively catalyze amide bond formation between fatty acids and amino alcohols. nih.gov Similarly, transaminases have been engineered for the synthesis of chiral amines, which are valuable pharmaceutical intermediates. researchgate.net
While these enzymatic methods for amide synthesis exist, specific research detailing the biocatalytic production of this compound or its use in engineered enzymatic pathways is not documented in the available literature.
Enzyme Immobilization Techniques for this compound-Related Biotransformations
The industrial application of enzymes, such as those used in the biotransformation of amino amides, is often enhanced through immobilization. youtube.com This process, which confines enzymes onto or within an inert support material, can improve stability, facilitate easy separation from the reaction mixture, and allow for repeated or continuous use, thereby reducing production costs. youtube.comnih.gov Biotransformations involving amino amides frequently utilize amidases (also known as amidohydrolases), which catalyze the hydrolysis of amide bonds. wikipedia.orgthieme-connect.de Immobilization of these and other relevant enzymes, like proteases or lipases used in synthesis, has been a focus of significant research to develop robust and efficient biocatalysts. nih.govrsc.org
Various techniques have been developed for enzyme immobilization, broadly categorized as physical methods (like adsorption) and chemical methods (like covalent binding or cross-linking). youtube.come-asct.org The choice of method and support material depends on the specific enzyme and the reaction conditions. youtube.comunits.it For instance, covalent attachment provides strong binding and minimizes enzyme leakage, while adsorption is a simpler, milder method that often preserves a high degree of enzyme activity. e-asct.orgresearchgate.net
Research has demonstrated the successful immobilization of amidases and related enzymes on a variety of support materials. Graphene oxide has been used as a support for amidase, showing an exceptionally high loading capacity of approximately 3000-3500 mg/g. nih.govnih.gov By modulating the graphene oxide surface through the reduction of oxygen-containing functional groups, an activity recovery of up to 85.3% was achieved. nih.govnih.gov Another approach involved the covalent immobilization of protease on amino-functionalized magnetic nanoparticles (AMNPs) for the synthesis of glycinamides. nih.gov This magnetic nanobiocatalyst could be easily recovered and retained 70% of its initial activity even after eight cycles of reuse. nih.gov
The use of porous supports is also common. The amidohydrolase MxcM was immobilized on a porous solid support, which improved the enzyme's stability and activity in organic solvents like n-hexane and acetonitrile. mdpi.com Celite, a porous diatomaceous earth material, is another popular and inexpensive support noted for its chemical inertness and large surface area, providing resistance against harsh pH, temperatures, and organic solvents. units.itmdpi.comnih.gov
The following table summarizes various immobilization techniques and supports relevant to biotransformations involving amides and amino amides.
| Immobilization Method | Support Material | Enzyme Type | Key Findings & Advantages |
| Adsorption | Graphene Oxide | Amidase | Achieved very high enzyme loading (~3500 mg/g); surface modulation increased activity recovery to 85.3%. nih.govnih.gov |
| Adsorption | DEAE-Sephadex | Aminoacylase | Used in the first large-scale industrial application of an immobilized enzyme for L-amino acid synthesis. nih.gov |
| Covalent Binding | Amino-functionalized Magnetic Nanoparticles (AMNPs) | Protease | Enabled synthesis of glycinamides; biocatalyst retained 70% activity after 8 reuses. nih.gov |
| Covalent Binding | Porous, solid support (Chromalite MIDA/M) | Amidohydrolase (MxcM) | Improved solvent stability and storage; enabled use in a packed-bed reactor for flow synthesis. mdpi.com |
| Adsorption | Celite | Thermolysin | High isolated yields in thermodynamically controlled peptide synthesis in toluene. mdpi.com |
| Cross-linking | None (carrier-free) | Enzyme molecules | Forms Cross-Linked Enzyme Aggregates (CLEA) or Crystals (CLEC); simple method with minimal enzyme leakage. e-asct.org |
Design of Novel Biocatalytic Processes utilizing Amino Amides
The development of sustainable and efficient methods for synthesizing valuable chemical compounds is a primary goal in modern chemistry, with biocatalysis emerging as a powerful methodology. rug.nlnih.gov For the synthesis of molecules containing amino amide functionalities, researchers are designing innovative biocatalytic processes that move beyond single-enzyme reactions, focusing on multi-step, one-pot cascade reactions and the integration of different catalytic paradigms. rug.nlnih.gov These advanced processes offer benefits such as reduced waste, milder reaction conditions, and high selectivity. nih.govmanchester.ac.uk
One prominent strategy is the design of enzymatic cascade reactions, where multiple enzymes work sequentially in a single vessel to convert a simple starting material into a complex product. researchgate.net This approach mimics natural biosynthetic pathways. For example, enzyme cascades have been successfully applied for the efficient synthesis of N-arylalkyl-substituted L-aspartic acid derivatives and various pantothenic acid (vitamin B5) derivatives. rug.nl Chiral amino alcohols, which are versatile chemical building blocks, can be synthesized from L-lysine using a one-pot enzymatic cascade that combines a dioxygenase for C-H oxidation and a decarboxylase for the cleavage of the carboxylic acid group. youtube.com
Another innovative approach involves merging biocatalysis with chemocatalysis in a synergistic, one-pot system. nih.gov A notable example is the synthesis of amides by combining a nitrile hydratase (NHase) enzyme with a copper-catalyzed N-arylation (Ullmann-type) reaction. nih.govresearchgate.net In this process, the enzyme first hydrates a widely available nitrile to a primary amide, which is then arylated in situ by the chemical catalyst. nih.gov This integrated system provides a novel synthetic route to amides that avoids the need for protecting groups and telescopes multiple steps into a single operation. nih.gov
The design of new processes also involves exploring the diverse enzymatic machinery available for amide bond formation. manchester.ac.uknih.gov While hydrolases like lipases and proteases operating in reverse are traditionally used, they often require non-aqueous media. rsc.orgmanchester.ac.uk More recent research has focused on ATP-dependent enzymes that are naturally designed for amide synthesis. researchgate.netnih.gov These include:
ATP-grasp enzymes : These enzymes catalyze amide bond formation by first creating an acyl-phosphate intermediate from a carboxylic acid and ATP. rsc.orgnih.gov This activated intermediate then reacts with an amine. rsc.org
Acyl-adenylate-forming enzymes : This class of enzymes, which includes nonribosomal peptide synthetases (NRPSs) and CoA ligases, activates the carboxylic acid by forming an acyl-adenylate intermediate at the expense of ATP. nih.govnih.gov The activated acyl group can then be transferred to an amine, sometimes via a coenzyme A (CoA) thioester intermediate. rsc.orgnih.gov The ATP-dependent amide bond synthetase McbA is an example of an enzyme that proceeds via an adenylate intermediate to synthesize pharmaceutically relevant amides. researchgate.net
These advanced strategies, underpinned by discoveries in enzymology and protein engineering, are expanding the toolkit for the synthesis of amino amides and related compounds, paving the way for more sustainable and efficient production of pharmaceuticals and other fine chemicals. rug.nlacs.org
Advanced Analytical and Spectroscopic Characterization in 7 Aminoheptanamide Research
Biochemical and Cell-Free System Characterization Methods
Biochemical and cell-free systems offer controlled environments to study the behavior of molecules like 7-Aminoheptanamide. These systems allow for precise manipulation of variables and the application of sensitive analytical tools to probe molecular interactions, enzymatic activities, and metabolic transformations.
Spectrophotometric and Fluorometric Enzyme Assays
Enzyme assays are indispensable for quantifying enzyme activity and understanding enzyme kinetics, inhibition, and substrate specificity. Spectrophotometric and fluorometric methods are widely utilized due to their sensitivity and ability to monitor reaction progress in real-time.
Principles: Spectrophotometric assays typically detect changes in light absorbance at specific wavelengths, often resulting from the formation or consumption of colored compounds. Fluorometric assays, which are generally more sensitive, measure the emission of fluorescence from a reporter molecule released or modified during an enzymatic reaction. Fluorescent substrates, such as those incorporating coumarin (B35378) derivatives like 7-amino-4-methylcoumarin (B1665955) (MUC) or 4-methylumbelliferone (B1674119) (MUB), are commonly employed. Upon enzymatic cleavage, these moieties become fluorescent, allowing for sensitive detection of enzyme activity nih.govosti.govthermofisher.combiocompare.comsigmaaldrich.com.
Application to this compound: In the study of this compound, these assays could be employed to investigate its potential as a substrate for hydrolytic enzymes, such as amidases or proteases, which might cleave the amide bond. If this compound serves as a substrate, its conversion to products (e.g., 7-aminoheptanoic acid and ammonia) could be monitored using coupled enzyme systems that generate a detectable chromophore or fluorophore. Alternatively, this compound could be tested for its ability to inhibit specific enzymes. In such studies, a known substrate would be used, and the effect of varying concentrations of this compound on the reaction rate would be measured spectrophotometrically or fluorometrically. For instance, an enzyme that cleaves a fluorescent substrate could be used, and the inhibitory effect of this compound would be observed as a reduction in fluorescence increase over time.
Illustrative Data Table 1: Hypothetical Enzyme Activity in the Presence of this compound
This table illustrates how enzyme activity might be quantified in the presence of varying concentrations of this compound, assuming it acts as an inhibitor.
| Enzyme Tested | Substrate Used | This compound Concentration (µM) | Relative Enzyme Activity (%) | Assay Type (Hypothetical) |
| Amidase X | Fluorescent Amide | 0 | 100 | Fluorometric |
| Amidase X | Fluorescent Amide | 10 | 85 | Fluorometric |
| Amidase X | Fluorescent Amide | 50 | 50 | Fluorometric |
| Amidase X | Fluorescent Amide | 100 | 20 | Fluorometric |
| Amidase X | Fluorescent Amide | 200 | 5 | Fluorometric |
Electrophoretic Techniques (e.g., SDS-PAGE, Western Blot) for Protein Interaction Studies
Electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting, are foundational for analyzing protein composition and interactions.
Principles: SDS-PAGE separates proteins primarily based on their molecular weight by denaturing them with SDS and applying an electric field through a polyacrylamide gel matrix rwdstco.comnih.govthermofisher.com. Western blotting involves transferring these separated proteins onto a membrane (e.g., nitrocellulose or PVDF) and then using specific antibodies to detect target proteins. Far-Western blotting is a modification where a labeled protein (the "bait") is used as a probe to detect its binding partner ("prey") on the membrane, thereby identifying protein-protein interactions iaanalysis.comthermofisher.comnih.gov.
Application to this compound: These techniques can be instrumental in investigating whether this compound interacts with specific proteins. If this compound were to be labeled (e.g., with biotin (B1667282) or a fluorescent tag), it could be used as a probe in a Far-Western blot to identify proteins it binds to. In such an experiment, cellular or purified proteins would be separated by SDS-PAGE, transferred to a membrane, and then incubated with the labeled this compound. Detection of the bound label would indicate protein targets. Alternatively, if this compound is part of a protein complex, SDS-PAGE could resolve the complex's components, and Western blotting could be used to confirm the presence of specific proteins within that complex, or potentially this compound itself if a specific antibody were available.
Illustrative Data Table 2: Hypothetical Protein Binding of this compound
This table outlines potential results from a Far-Western blot experiment designed to detect proteins that bind to this compound.
| Target Protein Sample | Binding of Labeled this compound Detected (Yes/No) | Primary Detection Method | Notes |
| Purified Kinase A | Yes | Chemiluminescence | Indicates direct interaction between this compound and Kinase A. |
| Purified Receptor B | No | Chemiluminescence | No significant binding detected under these conditions. |
| Cell Lysate Fraction 1 | Yes (multiple bands) | Chemiluminescence | Suggests this compound binds to several proteins in this fraction. |
| Cell Lysate Fraction 2 | No | Chemiluminescence | No significant binding detected in this cellular fraction. |
Isotopic Labeling and Tracing in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful quantitative approach used to understand how metabolites flow through cellular metabolic networks. It relies heavily on the use of stable isotopes as tracers.
Principles: In MFA, cells are supplied with a substrate labeled with stable isotopes, such as ¹³C, ¹⁵N, or ²H. These labeled atoms are incorporated into cellular metabolites as they traverse metabolic pathways. By analyzing the mass isotopomer distribution of various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can infer the rates (fluxes) of specific metabolic reactions nih.govnih.govd-nb.infocortecnet.com. This allows for a dynamic understanding of how compounds are synthesized, degraded, or utilized within a biological system.
Application to this compound: If this compound is synthesized endogenously or supplied exogenously, isotopic labeling can be employed to trace its metabolic fate. For example, if a precursor molecule used in the biosynthesis of this compound is labeled with ¹³C, the subsequent incorporation of this label into this compound and its downstream metabolites can be tracked. Conversely, if this compound itself is synthesized with a ¹³C label, its entry into various metabolic pathways, such as amino acid synthesis, fatty acid synthesis, or energy production, can be quantified. This approach would elucidate whether this compound is a building block for larger molecules, an intermediate in a metabolic pathway, or a substrate for catabolism, providing insights into its role in cellular metabolism.
Illustrative Data Table 3: Hypothetical ¹³C Label Distribution in Metabolites from Labeled this compound
This table demonstrates how ¹³C labeling from a hypothetical ¹³C-labeled this compound could be distributed among key cellular metabolites.
| Metabolite | Associated Pathway | ¹³C Enrichment (%) (Hypothetical) | Notes |
| Acetyl-CoA | Fatty Acid Synthesis | 75 | Indicates significant incorporation of the label into fatty acid precursors. |
| Citrate | Tricarboxylic Acid Cycle | 60 | Suggests this compound or its derivatives enter the TCA cycle. |
| Glutamate | Amino Acid Metabolism | 30 | Shows partial incorporation into amino acid biosynthesis pathways. |
| Glucose-6-Phosphate | Glycolysis | 10 | Minimal direct incorporation, suggesting this compound is not a primary glucose precursor. |
| Palmitate (C16:0) | Fatty Acid Synthesis | 70 | High enrichment confirms its role as a carbon source for fatty acid elongation. |
Compound List:
this compound
7-HC (7-hydroxycoumarin)
7-amino-4-methylcoumarin amide (AAMCA)
7-amino-4-trifluoromethylcoumarin
7-aminocephalosporanic acid
N-hydroxy-7-(4-dimethylaminobenzol)aminoheptanamide
Emerging Research Frontiers and Future Directions in 7 Aminoheptanamide Studies
Development of Novel Synthetic Strategies for Structural Diversification
There is no available literature detailing novel synthetic strategies specifically for the structural diversification of 7-Aminoheptanamide. General organic chemistry principles could be applied to theorize potential modifications of its structure, such as N-alkylation, N-acylation, or modification of the alkyl chain. However, without experimental data, these remain hypothetical pathways. Future research in this area would be foundational, establishing the basic reactivity of the molecule and exploring how its structure can be modified to generate derivatives with potentially new properties.
Advanced Biocatalytic Engineering for Sustainable Production
The sustainable production of this compound through advanced biocatalytic engineering is another area devoid of specific research. While biocatalysis is a burgeoning field for the synthesis of various amides and amino compounds, no studies have been published on the application of enzymes for the production of this compound. Future research could explore the use of enzymes such as lipases, proteases, or transaminases for its synthesis from renewable feedstocks. This would involve screening for suitable enzymes, followed by protein engineering to optimize their activity and stability for industrial-scale production.
Elucidation of Untapped Biochemical Roles in Diverse Biological Systems
The biochemical roles of this compound in biological systems are currently unknown. There are no studies that have investigated its natural occurrence, metabolic pathways, or potential physiological effects. Initial research in this field would likely involve screening for its presence in various organisms and investigating its interactions with biological macromolecules such as proteins and nucleic acids to uncover any potential biological activity.
Integration of Computational Chemistry and Chemoinformatics in Research Paradigms
The application of computational chemistry and chemoinformatics to study this compound has not been reported. These in silico tools could be powerful in predicting the physicochemical properties, potential biological activities, and spectroscopic characteristics of this compound and its hypothetical derivatives. Future work could involve creating computational models to guide synthetic efforts and to screen for potential applications before undertaking laboratory-based experiments.
Methodological Advancements in High-Resolution Analysis and Systems Biology Approaches
There are no published methodologies for the high-resolution analysis of this compound, nor have any systems biology approaches been used to study its potential interactions within a biological context. The development of sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, would be a prerequisite for any meaningful investigation into its biochemical roles. Similarly, systems biology approaches could eventually be employed to understand its broader biological impact, should any significant bioactivity be discovered.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 7-Aminoheptanamide, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves coupling heptanoic acid derivatives with ammonia or amines under controlled conditions. Key parameters include:
- Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxyl group for amide bond formation.
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) ensures purity .
- Yield monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR spectroscopy : Prioritize -NMR for amine proton signals (δ 1.2–1.8 ppm, multiplet for heptyl chain; δ 6.5–7.5 ppm for amide protons, if present). -NMR should confirm carbonyl (δ ~170 ppm) and aliphatic carbons .
- IR spectroscopy : Look for amide C=O stretching (~1640–1680 cm) and N–H bending (~1550 cm) .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] peaks .
Q. How should researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodological Answer :
- Standardized protocols : Document reaction time, temperature, and solvent ratios.
- Quality control : Use HPLC with UV detection (λ = 210–220 nm) to verify purity (>95%) and compare retention times against reference standards .
- Moisture control : Store intermediates under inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved, particularly when distinguishing it from structurally similar amides?
- Methodological Answer :
- Comparative analysis : Run parallel spectra for reference compounds (e.g., 6-Aminohexanamide) to identify unique peaks.
- 2D-NMR : Utilize HSQC and HMBC to resolve overlapping signals and confirm carbon-proton connectivity .
- Computational modeling : Predict NMR/IR spectra using DFT calculations (e.g., Gaussian software) to validate experimental data .
Q. What experimental design considerations are critical for studying this compound’s biological activity while ensuring statistical robustness?
- Methodological Answer :
- Dose-response assays : Use a minimum of three biological replicates and log-scale concentrations (e.g., 1 nM–100 µM) to determine IC/EC values .
- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls.
- Data normalization : Express activity relative to baseline measurements (e.g., untreated cells) to minimize plate-to-plate variability .
Q. How should researchers address the compound’s hygroscopicity during storage and handling in pharmacological studies?
- Methodological Answer :
- Storage conditions : Lyophilize the compound and store in airtight vials with desiccants (silica gel) at −20°C.
- Solubility testing : Pre-dissolve in anhydrous DMSO and confirm stability via LC-MS before in vitro assays .
- Karl Fischer titration : Periodically test moisture content to adjust storage protocols .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in in vivo models?
- Methodological Answer :
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic products via LC-MS/MS.
- Microsomal assays : Incubate with liver microsomes (human/rodent) and NADPH to identify phase I metabolites .
- Data interpretation : Use software (e.g., MetabolitePilot) to correlate fragmentation patterns with known metabolic reactions .
Data Presentation Guidelines
- Tables : Use Roman numerals for numbering, include footnotes for abbreviations, and ensure self-explanatory titles (e.g., "Table I: Kinetic parameters of this compound hydrolysis") .
- Figures : Label axes clearly (e.g., "Figure 1: Dose-dependent inhibition of [target enzyme] by this compound") and provide error bars for triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
